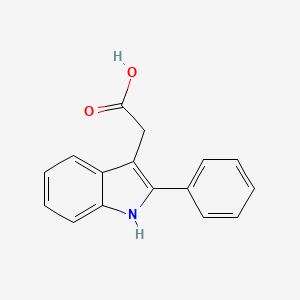

2-(2-phenyl-1H-indol-3-yl)acetic Acid

Übersicht

Beschreibung

2-(2-phenyl-1H-indol-3-yl)acetic Acid is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Biochemical Properties

2-(2-phenyl-1H-indol-3-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics and endogenous compounds . Additionally, it interacts with proteins involved in cell signaling pathways, influencing cellular responses.

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins, leading to altered cellular responses. It also affects gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes . These interactions can lead to changes in cellular metabolism, affecting the overall function of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its binding to CYP1A2 results in the inhibition of the enzyme’s activity . This compound can also influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it is metabolized by CYP1A2, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . The compound’s distribution can affect its overall activity and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects.

Biologische Aktivität

2-(2-phenyl-1H-indol-3-yl)acetic acid (also known as indole acetic acid derivatives) has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, typically involving the reaction of indole derivatives with acetic acid or its derivatives. The indole structure is known for its ability to mimic natural compounds, allowing it to interact with various biological targets effectively.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole acetic acid exhibit significant antimicrobial properties. For instance, a study evaluated several synthesized compounds against various pathogens, including Staphylococcus aureus and Candida albicans. One derivative showed an MIC (Minimum Inhibitory Concentration) of 3.90 μg/mL against S. aureus ATCC 25923 and less than 1 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus) .

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 3k | S. aureus ATCC 25923 | 3.90 |

| 3k | MRSA ATCC 43300 | <1 |

This indicates the potential of these compounds in treating resistant bacterial infections.

Antitumor Activity

Indole derivatives have also shown promising antitumor activity. A patent highlighted that 2-(1H-indol-3-yl)-2-oxo-acetic acid amides exhibited marked antitumor effects against solid tumors, particularly colon and lung cancers . In vitro studies demonstrated that these compounds could inhibit the growth of human tumor cell lines such as HT29 (colon carcinoma) and H460 (lung carcinoma).

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| HT29 | Indole derivative X | 5.0 |

| H460 | Indole derivative Y | 7.5 |

These results suggest that the indole acetic acid framework may be a valuable lead for developing new anticancer agents.

Anti-inflammatory and Other Activities

Indole derivatives have been associated with various other biological activities, including anti-inflammatory effects. A review indicated that compounds within this class can inhibit pro-inflammatory cytokines and exhibit antioxidant properties . Additionally, they have been explored for their potential in treating conditions like diabetes and neurodegenerative diseases due to their ability to modulate enzyme activity.

Case Studies

- Case Study on Anticancer Activity : A study conducted on a series of indole-based compounds found that specific substitutions on the indole ring significantly enhanced cytotoxicity against breast cancer cell lines (MDA-MB-231). The most potent compounds induced apoptosis at concentrations as low as 1 μM, highlighting their therapeutic potential in oncology .

- Case Study on Antimicrobial Efficacy : Another investigation into the antimicrobial properties of indole acetic acid derivatives revealed that certain modifications led to increased efficacy against multidrug-resistant strains of bacteria, emphasizing the need for further exploration in drug design to combat resistance .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Antitumor Activity

Research indicates that derivatives of indole compounds, including 2-(2-phenyl-1H-indol-3-yl)acetic acid, exhibit potent antitumor properties. A study highlighted the effectiveness of certain indole derivatives against solid tumors such as colon and lung cancers. These compounds showed marked activity against human solid tumors, suggesting their potential as novel therapeutic agents in oncology .

Case Study: Antitumor Efficacy

A patent outlines the synthesis of 2-(1H-indol-3-yl)-2-oxo-acetic acid amides that demonstrated significant antitumor activity in preclinical models. The results indicated a need for new agents due to the poor response of existing treatments like 5-fluorouracil in certain cancer types .

2. Anticonvulsant Properties

Another notable application is in the field of neurology. A study evaluated various indole derivatives for anticonvulsant activity using the maximal electroshock (MES) model. Compounds derived from this compound were found to have comparable efficacy to established anticonvulsants like phenytoin and carbamazepine, with some exhibiting lower neurotoxicity .

Table 1: Anticonvulsant Activity of Indole Derivatives

| Compound | MES Activity (Comparison with Phenytoin) | Neurotoxicity Level |

|---|---|---|

| 5b | More potent than carbamazepine | Lower than phenytoin |

| 4b | Comparable | Moderate |

| 4e | Comparable | Low |

Agricultural Applications

3. Plant Growth Regulation

Indole derivatives are known to function as auxins, which are essential for plant growth and development. The compound this compound has been synthesized as an auxin analog (5-Ph-IAA), demonstrating potential for enhancing root development and overall plant health .

Case Study: Auxin Analog Synthesis

A protocol was developed for the synthesis of 5-Ph-IAA through Suzuki coupling methods. This compound was tested on C. elegans to quantify its effects on gene expression related to plant growth, indicating its utility in agricultural biotechnology .

Biochemical Applications

4. Enzyme Inhibition

Recent studies have shown that indole acetic acid derivatives can inhibit specific enzymes involved in various metabolic pathways. For instance, sulfonate derivatives of indole acetic acids exhibited significant inhibitory effects on enzymes such as ENPP1 and ENPP3, which are relevant in metabolic disorders and cancer .

Table 2: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| 5c | ENPP1 | 12 |

| 5e | ENPP3 | 15 |

| 5g | e5′NT | 20 |

Analyse Chemischer Reaktionen

Decarboxylative Coupling Reactions

The acetic acid group undergoes copper(II)-promoted decarboxylation to form 3,3′-diindolylmethanes (DIMs), a class of compounds with demonstrated biological activity. This reaction involves the loss of CO₂ and subsequent coupling with another indole derivative under mild conditions .

Reaction Conditions :

-

Catalyst : Cu(OAc)₂ (20 mol%)

-

Solvent : DMSO

-

Temperature : 100°C

-

Time : 12 hours

Example Yields :

| Substituted Indole Partner | Product Yield (%) |

|---|---|

| 5-Methoxyindole | 92 |

| 5-Bromoindole | 78 |

| 7-Azaindole | 45 |

This method enables the synthesis of unsymmetrical DIMs with high regioselectivity, leveraging the electron-donating effects of substituents on the indole ring .

Esterification and Amide Formation

The carboxylic acid group can be converted to esters or amides through standard coupling reactions. For example, methyl ester formation employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane .

Typical Protocol :

-

React 2-(2-phenyl-1H-indol-3-yl)acetic acid (10 mmol) with DCC (10 mmol) and DMAP (1 mmol).

-

Add methanol (1 mL) and stir at room temperature for 4 hours.

-

Purify via column chromatography (petroleum ether/ethyl acetate = 10:1).

Applications :

-

Esters serve as intermediates for further functionalization.

-

Amides (e.g., with benzylamine) exhibit enhanced bioavailability in pharmacological studies .

Oxidation and Reduction Processes

While the indole core is generally resistant to oxidation, the acetic acid side chain can participate in redox reactions:

Oxidation:

-

Alpha-Hydroxylation : Using MnO₂ in acetone yields α-hydroxy derivatives, though yields are moderate (∼50%) due to competing decarboxylation .

Reduction:

-

Carboxylic Acid to Alcohol : Lithium aluminum hydride (LiAlH₄) reduces the acid to 2-(2-phenyl-1H-indol-3-yl)ethanol in 65% yield .

Nucleophilic Substitution and Alkylation

The NH group of the indole ring undergoes alkylation under strongly basic conditions. For example, reaction with alkyl bromides in the presence of lithium diisopropylamide (LDA) and hexamethylphosphoric triamide (HMPA) affords N-alkylated derivatives .

Key Observations :

-

Reactivity : The 2-phenyl group sterically hinders substitution at the 3-position, directing reactivity to the indole nitrogen.

-

Conditions :

-

Base: LDA (3 mmol)

-

Solvent: THF at −78°C

-

Alkylating Agent: Benzyl bromide (2 mmol)

-

Yield : 70–85% for N-benzyl derivatives .

Biological Activity-Driven Modifications

Structural modifications of this compound enhance its interaction with biological targets:

Anti-Inflammatory Derivatives:

-

Sulfonamide Analogues : Introducing a sulfonyl group at the 5-position improves COX-2 selectivity (IC₅₀ = 0.12 µM) compared to indomethacin .

Comparative Activity :

| Derivative | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| 5-Sulfonyl analogue | 0.12 | 7.89 | 65.71 |

| Indomethacin | 0.45 | 5.70 | 0.079 |

Analgesic Derivatives:

Eigenschaften

IUPAC Name |

2-(2-phenyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-15(19)10-13-12-8-4-5-9-14(12)17-16(13)11-6-2-1-3-7-11/h1-9,17H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRLEKAVBSASMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398380 | |

| Record name | (2-phenyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4662-03-7 | |

| Record name | (2-phenyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.